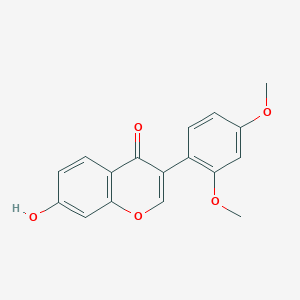

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-11-4-6-12(15(8-11)21-2)14-9-22-16-7-10(18)3-5-13(16)17(14)19/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRCYGATNWFTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Properties of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a member of the isoflavone class of flavonoids, a group of naturally occurring phenolic compounds widely distributed in the plant kingdom. Isoflavones are of significant interest to the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known basic properties of this compound and outlines detailed experimental protocols for its synthesis and biological evaluation, aiming to facilitate further research and drug development efforts. While specific experimental data for this compound is limited in the public domain, this guide furnishes researchers with the necessary foundational methodologies to explore its therapeutic potential.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are confirmed, experimental data for properties such as melting point, solubility, and pKa are not currently available in the cited literature.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 6468-58-2 | ChemBK |

| Molecular Formula | C₁₇H₁₄O₅ | ChemBK |

| Molar Mass | 298.29 g/mol | ChemBK |

| Melting Point | Not Available (N/A) | - |

| Solubility | Not Available (N/A) | - |

| pKa | Not Available (N/A) | - |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for isoflavone synthesis. One common approach involves the reaction of a deoxybenzoin intermediate with a formylating agent.

3.1.1. Synthesis of the Deoxybenzoin Intermediate (1-(2,4-dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethan-1-one)

-

Reaction Setup: To a solution of resorcinol (1 equivalent) and 2,4-dimethoxyphenylacetic acid (1 equivalent) in a suitable solvent such as dry benzene, add a dehydrating agent like polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA).

-

Reaction Conditions: Heat the reaction mixture at a reflux temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the deoxybenzoin intermediate.

3.1.2. Cyclization to Form the Chromen-4-one Ring

-

Reaction Setup: Dissolve the deoxybenzoin intermediate (1 equivalent) in a mixture of dimethylformamide (DMF) and a suitable dehydrating agent such as phosphorus oxychloride (POCl₃) or a Vilsmeier reagent.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Quench the reaction by carefully adding ice-water. The precipitated solid is collected by filtration, washed with water, and dried. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

An In-depth Technical Guide on 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one (CAS 1891-01-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one (CAS 1891-01-6), a member of the isoflavone class of flavonoids. Isoflavones are a well-studied group of naturally occurring compounds known for their diverse biological activities. This document collates available physicochemical data, proposes a plausible synthetic route, and discusses potential biological activities and mechanisms of action based on the structural characteristics of the molecule and data from closely related analogues. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in this specific isoflavone or related structures.

Chemical and Physical Properties

While extensive experimental data for this specific compound is not widely available in public databases, its fundamental properties can be summarized.

| Property | Value | Source |

| CAS Number | 1891-01-6 | N/A |

| Molecular Formula | C₁₇H₁₄O₅ | Calculated |

| Molecular Weight | 298.29 g/mol | Calculated |

| IUPAC Name | This compound | N/A |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and ethanol; sparingly soluble in water | Inferred |

Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the chromenone core and the 2,4-dimethoxyphenyl substituent. The hydroxyl proton at the 7-position would likely appear as a broad singlet. The two methoxy groups would present as sharp singlets.

-

¹³C NMR: The spectrum would display signals for all 17 carbon atoms, with the carbonyl carbon of the chromenone appearing at a characteristic downfield shift.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z 298.29).

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on established methods for isoflavone synthesis. One common method involves the reaction of a deoxybenzoin with a formylating agent followed by cyclization.

Proposed Synthetic Pathway:

A potential synthesis could start from 2,4-dihydroxyacetophenone and 2,4-dimethoxybenzaldehyde.

Experimental Protocol (Hypothetical):

-

Synthesis of the Deoxybenzoin Intermediate:

-

A mixture of 2,4-dihydroxyacetophenone and 2,4-dimethoxybenzaldehyde would be subjected to a reaction to form the corresponding chalcone.

-

The chalcone would then be isomerized to the corresponding flavanone.

-

The flavanone can be converted to the isoflavone through various methods, such as reaction with a suitable oxidizing agent.

-

-

Alternative Isoflavone Synthesis (Suzuki-Miyaura Coupling):

-

A more modern approach could involve a Suzuki-Miyaura coupling reaction between a 3-bromo-7-hydroxy-4H-chromen-4-one and 2,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst and a suitable base.

-

Workflow Diagram:

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is limited, its structural features as a 7-hydroxy-isoflavone with dimethoxy substitutions suggest several potential biological activities. These inferences are drawn from studies on analogous compounds.

Potential Activities:

-

Antioxidant Activity: The phenolic hydroxyl group at the 7-position is a key feature that can contribute to antioxidant activity through radical scavenging.

-

Phytoestrogenic Activity: Isoflavones are well-known phytoestrogens, capable of binding to estrogen receptors (ERα and ERβ) and modulating estrogenic signaling pathways. This can lead to both estrogenic and anti-estrogenic effects depending on the cellular context.

-

Enzyme Inhibition: Flavonoids are known inhibitors of various enzymes, including kinases, cycloxygenases, and lipoxygenases. The specific inhibitory profile of this compound would require experimental validation.

-

Anticancer Activity: Many isoflavones have been investigated for their potential anticancer effects, which are often linked to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.

Potential Signaling Pathway Modulation (Hypothetical):

Based on its isoflavone structure, this compound could potentially modulate signaling pathways such as:

-

Estrogen Receptor Signaling: By binding to estrogen receptors, it could influence the expression of estrogen-responsive genes.

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway in cell survival and proliferation, and it is a known target for many flavonoids.

-

MAPK/ERK Pathway: This pathway is involved in the regulation of cell growth, differentiation, and apoptosis, and can be modulated by isoflavones.

Signaling Pathway Diagram:

Caption: Hypothetical signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound is an isoflavone with potential for diverse biological activities, inferred from its structural similarity to other well-characterized flavonoids. The lack of extensive experimental data for this specific compound highlights an opportunity for further research. Future studies should focus on:

-

Definitive Synthesis and Characterization: Developing and reporting a detailed, reproducible synthetic protocol and obtaining comprehensive spectroscopic data (¹H NMR, ¹³C NMR, MS, IR, and X-ray crystallography).

-

In Vitro Biological Screening: Evaluating the antioxidant, cytotoxic, and enzyme inhibitory activities of the purified compound in a panel of relevant assays.

-

Mechanism of Action Studies: Investigating the effects of the compound on key signaling pathways in cellular models to elucidate its mechanism of action.

This technical guide provides a starting point for researchers interested in exploring the therapeutic potential of this and related isoflavones. The proposed synthetic strategies and hypothesized biological activities offer a roadmap for future investigations that could unlock the full potential of this intriguing molecule.

The Enigmatic Isoflavone: A Technical Guide to 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the isoflavone 3-(2,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. Due to the limited specific historical and discovery data for this particular compound, this guide focuses on the established synthetic methodologies and potential biological activities inferred from structurally related isoflavones.

Introduction and Background

This compound is a member of the isoflavonoid class of natural products. Isoflavonoids are characterized by a 3-phenylchroman-4-one backbone and are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and phytoestrogenic effects. While the specific discovery and history of this particular isoflavone are not well-documented in publicly available literature, its chemical structure suggests it is a synthetic derivative, likely prepared for screening in drug discovery programs. This guide will, therefore, focus on the probable synthetic routes and the potential biological significance of this molecule based on the activities of analogous compounds.

Proposed Synthesis

The synthesis of this compound can be achieved through well-established methods for isoflavone synthesis. The most probable and widely used method is the deoxybenzoin route, which involves the Friedel-Crafts acylation of a phenol with a substituted phenylacetic acid, followed by cyclization to form the chromenone ring.

General Synthetic Scheme

A plausible synthetic pathway for this compound is outlined below. This multi-step synthesis starts from commercially available resorcinol and 2,4-dimethoxyphenylacetic acid.

Caption: Proposed synthesis of the target isoflavone.

Detailed Experimental Protocol

The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound based on established literature procedures for similar isoflavones.

Step 1: Synthesis of 2,4-Dihydroxyphenyl-(2,4-dimethoxyphenyl)ethanone (Deoxybenzoin Intermediate)

-

To a stirred solution of resorcinol (1 equivalent) and 2,4-dimethoxyphenylacetic acid (1 equivalent) in anhydrous diethyl ether, boron trifluoride etherate (BF3·OEt2) (3-4 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the deoxybenzoin intermediate.

Step 2: Synthesis of this compound

-

To a solution of the deoxybenzoin intermediate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3) (2-3 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-2 hours and then heated to 50-60 °C for 4-6 hours.

-

The reaction is monitored by TLC.

-

After completion, the mixture is poured into ice-cold water, and the resulting precipitate is collected by filtration.

-

The solid is washed with water and then recrystallized from ethanol or a suitable solvent system to yield the pure this compound.

Potential Biological Activities and Signaling Pathways

Inferred Biological Activities

Based on the known activities of other 7-hydroxyisoflavones, the target compound could potentially exhibit:

-

Antioxidant Activity: The phenolic hydroxyl group at the 7-position is a key feature for radical scavenging activity.

-

Anti-inflammatory Effects: Isoflavones are known to modulate inflammatory pathways, potentially by inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by downregulating pro-inflammatory cytokines.

-

Phytoestrogenic Effects: The structural similarity of isoflavones to estradiol allows them to bind to estrogen receptors (ERα and ERβ), potentially leading to selective estrogen receptor modulator (SERM) activity.

-

Enzyme Inhibition: Isoflavones have been shown to inhibit various enzymes, including protein tyrosine kinases, topoisomerases, and others involved in cellular signaling.

Hypothetical Signaling Pathway Involvement

Given the common mechanisms of action for isoflavones, this compound might influence cellular processes through pathways such as the NF-κB and MAPK signaling cascades, which are central to inflammation and cellular stress responses.

Caption: Potential modulation of inflammatory pathways.

Quantitative Data

As there is no specific published data for this compound, the following table presents hypothetical, yet plausible, data based on typical yields and purity for isoflavone syntheses, and representative biological activity values for structurally related compounds.

| Parameter | Value | Notes |

| Synthesis | ||

| Deoxybenzoin Yield | 60-75% | Typical yield for Friedel-Crafts acylation in isoflavone synthesis. |

| Isoflavone Yield | 50-70% | Typical yield for the cyclization step. |

| Purity (after recryst.) | >98% | Achievable with standard purification techniques. |

| Biological Activity | Hypothetical values based on analogous compounds. | |

| Antioxidant (IC50) | 10-50 µM | Representative range for DPPH or ABTS radical scavenging assays for 7-hydroxyisoflavones. |

| Anti-inflammatory (IC50) | 5-25 µM | Representative range for inhibition of COX-2 or iNOS expression in cell-based assays. |

| Estrogen Receptor Binding | Ki = 100-500 nM | Possible range for binding affinity to ERα or ERβ, indicating potential phytoestrogenic activity. |

Disclaimer: The quantitative data presented in this table is for illustrative purposes only and is based on values reported for structurally similar isoflavones. Experimental determination is required to ascertain the actual values for this compound.

Conclusion

This compound represents an intriguing, yet understudied, member of the isoflavone family. While its specific history remains to be elucidated, established synthetic routes provide a clear path to its preparation. Based on the extensive research on related isoflavones, this compound holds potential for a range of biological activities, making it a person of interest for further investigation in the fields of medicinal chemistry and drug discovery. The technical information and hypothetical data presented in this guide are intended to serve as a valuable resource for researchers embarking on the study of this and other novel isoflavonoid compounds.

An In-depth Technical Guide to 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isoflavone 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. Isoflavones, a class of phytoestrogens, are of significant interest to the scientific community due to their diverse biological activities. This document outlines the chemical properties, a detailed proposed synthesis protocol, and the potential biological significance of this specific isoflavone, drawing upon established knowledge of related compounds. While specific experimental data for this molecule is not widely available in public databases, this guide serves as a foundational resource for researchers interested in its synthesis and potential therapeutic applications.

Chemical Identity and Properties

The formal IUPAC name for the compound is This compound . It belongs to the isoflavone class of compounds, which are isomers of flavones where the phenyl ring (B-ring) is attached to the C-3 position of the chromen-4-one core, as opposed to the C-2 position in flavones.

Table 1: Chemical and Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₇H₁₄O₅ | Calculated |

| Molecular Weight | 298.29 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (Predicted) | Inferred from similar isoflavones |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in DMSO, DMF, methanol, and other polar organic solvents. Sparingly soluble in water. (Predicted) | Inferred from similar isoflavones |

Note: Due to the limited availability of experimental data, some properties are predicted based on the chemical structure and data from analogous compounds.

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common and effective method for isoflavone synthesis involves the reaction of a 2-hydroxyphenyl benzyl ketone with a formylating agent, followed by cyclization.

Materials and Reagents

-

Resorcinol

-

2,4-Dimethoxyphenylacetic acid

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Methanesulfonyl chloride (MsCl)

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure

Step 1: Synthesis of 2,4-Dihydroxyphenyl-(2,4-dimethoxyphenyl)methanone

-

To a solution of resorcinol (1 equivalent) and 2,4-dimethoxyphenylacetic acid (1 equivalent) in anhydrous diethyl ether, add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.5 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding 2M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the desired deoxybenzoin intermediate.

Step 2: Synthesis of this compound

-

To a solution of the deoxybenzoin intermediate from Step 1 (1 equivalent) in anhydrous dimethylformamide (DMF), add methanesulfonyl chloride (MsCl) (2 equivalents) at 0 °C.

-

Add boron trifluoride diethyl etherate (BF₃·OEt₂) (2 equivalents) dropwise to the mixture.

-

Warm the reaction to 70 °C and stir for 4-6 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are not extensively reported, its isoflavone core suggests a range of potential pharmacological activities. Isoflavones are well-documented as phytoestrogens, compounds that can interact with estrogen receptors (ERα and ERβ) and modulate their activity.

Table 2: Potential Biological Activities of Isoflavones

| Biological Activity | Potential Mechanism of Action |

| Anticancer | Modulation of estrogen receptor signaling, inhibition of tyrosine kinases, induction of apoptosis, anti-proliferative effects. |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). |

| Antioxidant | Scavenging of reactive oxygen species (ROS), upregulation of antioxidant enzymes. |

| Cardioprotective | Improvement of lipid profiles, reduction of blood pressure, anti-atherosclerotic effects. |

| Neuroprotective | Modulation of neuronal signaling pathways, reduction of oxidative stress in the brain. |

Estrogen Receptor Signaling Pathway

The primary mechanism by which isoflavones are thought to exert their effects is through the modulation of estrogen receptor signaling. They can act as either agonists or antagonists depending on the tissue type and the local concentration of endogenous estrogens.

Caption: Simplified diagram of isoflavone interaction with the estrogen receptor signaling pathway.

Conclusion

This compound is an isoflavone with significant potential for further investigation in the fields of medicinal chemistry and drug development. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential biological activities based on the well-established pharmacology of the isoflavone scaffold. Further experimental studies are warranted to fully elucidate the specific characteristics and therapeutic potential of this compound.

An In-depth Technical Guide to the Molecular Structure and Properties of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one and its Isomers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the molecular structure, properties, and potential biological significance of the isoflavonoid 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. Due to the limited availability of extensive experimental data for this specific compound in peer-reviewed literature, this document also leverages data from its well-characterized structural isomer, 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, to provide a comprehensive understanding of this class of molecules.

Introduction to 7-Hydroxy-3-phenyl-4H-chromen-4-one Derivatives

The 4H-chromen-4-one core structure is the foundation for a large class of naturally occurring and synthetic compounds known as flavonoids and isoflavonoids. These molecules exhibit a wide range of biological activities, making them a subject of intense research in drug discovery and development. The specific substitution pattern of hydroxyl and methoxy groups on the chromenone and phenyl rings plays a crucial role in determining their physicochemical properties and biological functions.

This compound , an isoflavonoid, is characterized by a phenyl group at the 3-position of the chromenone core. Its structure is presented below.

While this specific isomer is commercially available, detailed experimental data is sparse. Therefore, for the purpose of this in-depth guide, we will present a comparative analysis with its structural isomer, 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one , a flavone, for which more comprehensive data is available.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties for both isomers, providing a basis for comparison.

| Property | This compound | 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one | Data Source |

| Molecular Formula | C₁₇H₁₄O₅ | C₁₇H₁₄O₅ | - |

| Molecular Weight | 298.29 g/mol | 298.29 g/mol | PubChem |

| Monoisotopic Mass | 298.084124 g/mol | 298.084124 g/mol | PubChem |

| XLogP3 | 3.1 | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | 5 | PubChem |

| Rotatable Bond Count | 3 | 3 | PubChem |

| Topological Polar Surface Area | 68.9 Ų | 68.9 Ų | PubChem |

| CAS Number | Not available | 33513-36-9 | PubChem |

Experimental Data for 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

The following sections provide a summary of the available experimental data for the representative isomer, 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one.

Spectroscopic Data

| Spectroscopy Type | Key Peaks / Signals | Source |

| Mass Spectrometry (LC-ESI-QTOF) | Precursor Adduct: [M-H]⁻, m/z: 297.0770 | PubChem[1] |

| Collision Energy: 20 eV, Major Fragments (m/z): 282.0534, 254.0585, 151.0396, 136.0242 | PubChem[1] | |

| ¹³C NMR | Data not available in searched literature. | - |

| ¹H NMR | Data not available in searched literature. | - |

| Infrared (IR) | Data not available in searched literature. | - |

Experimental Protocols

This section outlines a general methodology for the synthesis and characterization of 7-hydroxy-phenyl-4H-chromen-4-one derivatives, based on established procedures for flavonoids and isoflavonoids.

General Synthesis of 2-Phenyl-4H-chromen-4-one Derivatives

A common method for the synthesis of the 2-phenyl-4H-chromen-4-one scaffold is the Baker–Venkataraman rearrangement, followed by cyclization.

Protocol:

-

Esterification: 2,4-Dihydroxyacetophenone is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., pyridine) to form the corresponding ester.

-

Rearrangement: The resulting ester is treated with a strong base (e.g., potassium hydroxide) in a suitable solvent (e.g., pyridine) to induce the Baker–Venkataraman rearrangement, forming a 1,3-diketone.

-

Cyclization: The 1,3-diketone is then subjected to acid-catalyzed cyclization (e.g., using sulfuric acid in acetic acid) to yield the final 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one product.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Melting Point Determination: The melting point of the purified compound is measured to assess its purity.

Biological Activity and Signaling Pathways

The activation of TLR4 by lipopolysaccharide (LPS) triggers a downstream signaling cascade involving MAPKs (such as p38, JNK, and ERK), leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Certain 2-phenyl-4H-chromen-4-one derivatives have been found to inhibit this pathway, thereby reducing the inflammatory response.

Conclusion

This compound belongs to the promising class of isoflavonoids. While detailed experimental data for this specific molecule is limited, the analysis of its structural isomer, 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, and related compounds provides valuable insights into its likely physicochemical properties, synthetic routes, and potential biological activities. The anti-inflammatory and other therapeutic potentials of the 7-hydroxy-chromen-4-one scaffold warrant further investigation of this and other derivatives for drug development purposes. This guide serves as a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this class of compounds.

References

A Technical Guide to 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one and its Naturally Occurring Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the natural sources of the isoflavone 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. Extensive literature review indicates that this specific compound is not a known natural product and is likely of synthetic origin. However, a diverse array of structurally similar isoflavones, sharing key pharmacophoric features such as a 7-hydroxy-4-chromenone core and substituted phenyl rings, are abundant in the plant kingdom, particularly within the Leguminosae (Fabaceae) family.

This document provides an in-depth overview of these naturally occurring analogs, with a focus on their sources, isolation methodologies, and quantitative data. Detailed experimental protocols for the extraction and purification of representative isoflavones are presented to aid in natural product discovery and development. Furthermore, this guide explores the biological activities of these related compounds and visualizes a key signaling pathway modulated by the well-studied isoflavone, formononetin. This information is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of isoflavone scaffolds.

The Synthetic Nature of this compound

Current scientific literature and natural product databases do not contain evidence of the isolation of this compound from any natural source. Reports concerning this compound are primarily found in the context of chemical synthesis. Therefore, for the purpose of this guide, it is classified as a synthetic molecule.

Naturally Occurring Structural Analogs: A Focus on the Leguminosae Family

While the target compound itself is not naturally occurring, a vast number of isoflavones with similar structural motifs are biosynthesized by plants. These compounds often feature a hydroxyl group at the C-7 position and various methoxy and hydroxy substitutions on the B-ring. The Leguminosae (Fabaceae) family is a particularly rich source of such isoflavonoids. Genera like Dalbergia and Pterocarpus are known to produce a wide variety of these compounds.[1][2][3]

This guide will focus on a few representative, naturally occurring isoflavones that are structurally related to this compound.

Natural Sources and Quantitative Data of Structurally Related Isoflavones

Several isoflavones with a 7-hydroxy or 7-methoxy substitution and varying oxygenation patterns on the B-ring have been isolated from natural sources. The following table summarizes some key examples, their natural sources, and reported yields where available.

| Compound Name | Structure | Natural Source(s) | Plant Part | Reported Yield/Concentration | Reference(s) |

| Formononetin | 7-hydroxy-4'-methoxyisoflavone | Trifolium pratense (Red Clover) | Leaves | 0.960 - 1.413 mg/g of dry weight | [4] |

| Biochanin A | 5,7-dihydroxy-4'-methoxyisoflavone | Trifolium pratense (Red Clover) | Leaves | 0.710 - 1.278 mg/g of dry weight | [4] |

| Prunetin | 5,7-dihydroxy-4'-methoxyisoflavone | Prunus species | Heartwood | Not specified | |

| Daidzein | 7,4'-dihydroxyisoflavone | Glycine max (Soybean) | Seeds | 0.01 - 0.21 mg/g | [5] |

| Genistein | 5,7,4'-trihydroxyisoflavone | Glycine max (Soybean) | Seeds | 0.02 - 0.03 mg/g | [5] |

Experimental Protocols for Isolation and Purification

The isolation of isoflavones from plant material generally involves extraction with organic solvents, followed by chromatographic separation. Below are detailed methodologies for the isolation of isoflavones from representative plant sources.

General Extraction and Fractionation of Isoflavones from Pterocarpus santalinus

This protocol is adapted from a study on the flavonoids of Pterocarpus santalinus.[6][7]

-

Extraction:

-

The heartwood of P. santalinus (600 g) is extracted three times with methanol (1000 mL) in an ultrasonic apparatus for 1 hour for each extraction.

-

The methanol extracts are combined and concentrated in vacuo to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is dissolved in water (1000 mL).

-

The aqueous solution is then partitioned sequentially with equal volumes of n-hexane, ethyl acetate, and n-butanol.

-

This yields n-hexane, ethyl acetate, and n-butanol fractions, with isoflavones typically concentrating in the ethyl acetate and n-butanol fractions.

-

Isolation of Isoflavones from Soybean (Glycine max)

The following is a general procedure for the extraction of isoflavones from soybeans.[8][9]

-

Sample Preparation:

-

Soybean seeds are ground into a fine powder.

-

-

Extraction:

-

The soybean powder is extracted with a mixture of acetone and 0.1 M hydrochloric acid.

-

The extraction is carried out by shaking for 2 hours.

-

-

Purification:

-

The extract is filtered and concentrated.

-

Further purification can be achieved using techniques like solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).

-

Preparative High-Speed Countercurrent Chromatography (HSCCC) for Isoflavone Isolation

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the preparative isolation of natural products like isoflavones.[10][11]

-

Sample Preparation:

-

A crude isoflavone extract (e.g., from red clover) is obtained.

-

For some isoflavones, a clean-up step on Amberlite XAD-7 resin may be performed prior to HSCCC.

-

-

HSCCC Separation:

-

A two-phase solvent system is selected based on the polarity of the target isoflavones. For example, a mixture of tert-butyl-methyl ether, acetonitrile, and water can be used.

-

The crude extract is dissolved in a suitable solvent and injected into the HSCCC instrument.

-

Fractions are collected and analyzed by HPLC to identify those containing the pure isoflavones.

-

-

Structure Elucidation:

-

The purity and identity of the isolated isoflavones are confirmed by HPLC with Diode Array Detection (DAD), HPLC-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mandatory Visualizations

Experimental Workflow for Isoflavone Isolation

Caption: A generalized workflow for the isolation and identification of isoflavones from plant material.

Simplified Signaling Pathway of Formononetin

Formononetin, a well-studied isoflavone, is known to exert some of its effects through the estrogen receptor signaling pathway.

Caption: A simplified diagram of the estrogen receptor-mediated signaling pathway of formononetin.

Conclusion

While this compound is a synthetic compound, the isoflavone scaffold is a prominent feature of a wide range of bioactive natural products. The Leguminosae family, in particular, offers a rich source of structurally diverse isoflavones. The experimental protocols and data presented in this guide provide a foundation for researchers to explore these natural analogs for potential applications in drug discovery and development. The provided visualizations of a typical isolation workflow and a key signaling pathway serve to illustrate the practical and mechanistic aspects of working with this important class of compounds. Further investigation into the vast chemical space of natural isoflavones is warranted to uncover novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. phcogrev.com [phcogrev.com]

- 3. journalejmp.com [journalejmp.com]

- 4. Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Extraction of Isoflavones, Alpha-Hydroxy Acids, and Allantoin from Soybean Leaves—Optimization by a Mixture Design of the Experimental Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction and purification of isoflavones from soybeans and characterization of their estrogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparative isolation of isoflavones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a member of the isoflavone class of flavonoids, a group of naturally occurring phenolic compounds widely distributed in the plant kingdom. Isoflavones are of significant interest to the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of the general methodologies employed for the synthesis and characterization of related compounds. While specific experimental data for this exact isomer is limited in publicly accessible literature, this guide aims to equip researchers with the foundational knowledge required for its study and potential application in drug discovery and development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. It is important to note that while some data are calculated or derived from general knowledge of isoflavones, experimentally determined values for this specific isomer are not widely published. One commercial source suggests it is a yellow crystalline solid with a melting point around 200 °C, and is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) while having low solubility in water.[1]

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₅ | Calculated |

| Molecular Weight | 298.29 g/mol | Calculated |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | ~200 °C | [1] |

| Solubility | Soluble in ethanol, DMSO; low solubility in water | [1] |

| IUPAC Name | This compound |

Synthesis and Characterization: Experimental Methodologies

General Synthesis of 7-Hydroxyisoflavones

The synthesis of 7-hydroxyisoflavones typically involves a multi-step process starting from readily available precursors. A common route is the acid-catalyzed reaction of a substituted phenol with a β-ketoester, followed by cyclization to form the chromen-4-one core. For the specific synthesis of this compound, the logical starting materials would be resorcinol (1,3-dihydroxybenzene) and an appropriately substituted phenylacetic acid derivative.

Workflow for the Synthesis of 7-Hydroxyisoflavones

Caption: General workflow for the synthesis of 7-hydroxyisoflavones.

Experimental Protocol (General):

-

Friedel-Crafts Acylation: Resorcinol is reacted with a substituted phenylacetic acid in the presence of a Lewis acid catalyst (e.g., zinc chloride, boron trifluoride) to form a deoxybenzoin intermediate. The reaction is typically carried out in a high-boiling solvent or under neat conditions at elevated temperatures.

-

Cyclization: The deoxybenzoin intermediate is then cyclized to form the chromen-4-one ring. This is often achieved by treatment with a formylating agent, such as N,N-dimethylformamide (DMF), in the presence of a dehydrating agent or a catalyst like methanesulfonyl chloride and boron trifluoride etherate.

-

Purification: The crude product is purified using standard techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.

Characterization Techniques

The structural elucidation and confirmation of the synthesized this compound would rely on a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be used to identify the number and chemical environment of the protons in the molecule, providing key information about the substitution pattern on the aromatic rings.

-

¹³C NMR spectroscopy would reveal the number of unique carbon atoms and their hybridization states, confirming the carbon skeleton of the isoflavone.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight of the compound, confirming its elemental composition (C₁₇H₁₄O₅).

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) stretching vibration and the carbonyl (C=O) stretching vibration of the chromen-4-one ring.

Potential Biological Activity and Signaling Pathways

While no specific biological studies for this compound have been identified, the broader class of isoflavones is known to interact with various biological targets and signaling pathways. The potential biological activities of this compound are therefore inferred from its structural similarity to other well-studied isoflavones.

Potential Mechanisms of Action for Isoflavones

Caption: Potential signaling pathways modulated by isoflavones.

Potential Biological Activities:

-

Antioxidant Activity: The phenolic hydroxyl group at the 7-position is expected to confer radical scavenging properties, which could help mitigate cellular damage caused by oxidative stress.

-

Anti-inflammatory Effects: Isoflavones are known to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and to modulate inflammatory signaling pathways like NF-κB.

-

Enzyme Inhibition: The chromen-4-one scaffold is a common feature in many kinase inhibitors. It is plausible that this compound could exhibit inhibitory activity against various protein kinases involved in cell signaling and proliferation.

-

Phytoestrogenic Activity: Due to their structural similarity to estradiol, many isoflavones can bind to estrogen receptors (ERα and ERβ), leading to estrogenic or anti-estrogenic effects depending on the tissue and receptor subtype.

Conclusion and Future Directions

This compound represents an intriguing isoflavone with potential for further investigation in the fields of medicinal chemistry and drug discovery. While a comprehensive experimental characterization is currently lacking in the public domain, this technical guide provides a solid foundation based on the known chemistry and biology of related compounds.

Future research should focus on:

-

Developing and publishing a detailed, reproducible synthetic protocol for this compound.

-

Conducting a thorough experimental characterization of its physical and chemical properties.

-

Performing in vitro and in vivo studies to elucidate its biological activities and identify specific molecular targets and signaling pathways.

Such studies will be crucial in unlocking the full therapeutic potential of this and other related isoflavonoid compounds.

References

Solubility Profile of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isoflavone Solubility

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one belongs to the isoflavone class of flavonoids. Generally, isoflavones exhibit poor aqueous solubility due to their relatively rigid, polycyclic aromatic structure. Their solubility is significantly influenced by factors such as pH, temperature, and the presence of co-solvents. The hydroxyl and methoxy functional groups on the molecule can participate in hydrogen bonding, which plays a crucial role in their interaction with different solvents. Understanding the solubility of this compound is critical for its potential applications in drug development, as solubility directly impacts bioavailability and formulation strategies.

Representative Solubility Data: Genistein

To illustrate how solubility data for an isoflavone is typically presented, the following table summarizes the mole fraction solubility of Genistein, a structurally similar and extensively studied isoflavone, in various solvents at different temperatures.

| Solvent | Temperature (K) | Mole Fraction Solubility (10^4 * x) |

| Water | 283.15 | 0.018 |

| 293.15 | 0.031 | |

| 303.15 | 0.052 | |

| 313.15 | 0.083 | |

| 323.15 | 0.129 | |

| 333.15 | 0.195 | |

| Methanol | 283.15 | 1.89 |

| 293.15 | 2.85 | |

| 303.15 | 4.21 | |

| 313.15 | 6.12 | |

| 323.15 | 8.78 | |

| 333.15 | 12.51 | |

| Ethanol | 283.15 | 1.63 |

| 293.15 | 2.49 | |

| 303.15 | 3.74 | |

| 313.15 | 5.53 | |

| 323.15 | 8.07 | |

| 333.15 | 11.69 | |

| Acetone | 283.15 | 19.35 |

| 293.15 | 26.54 | |

| 303.15 | 36.18 | |

| 313.15 | 48.92 | |

| 323.15 | 65.69 | |

| 333.15 | 87.63 |

Experimental Protocols for Solubility Determination

The following section details a standard experimental protocol for determining the solubility of an isoflavone like this compound. The most common and reliable method is the shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Compound: this compound (purity >98%)

-

Solvents: Deionized water, Methanol, Ethanol, Acetonitrile, Dimethyl sulfoxide (DMSO) (HPLC grade or higher)

-

Equipment:

-

Analytical balance (±0.01 mg)

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a C18 column

-

Shake-Flask Solubility Determination Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials containing a known volume of each solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 298.15 K or 310.15 K for physiological temperature).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of the compound with known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample solutions into the HPLC system and record the peak areas.

-

Determine the concentration of the compound in the diluted samples using the calibration curve.

-

Calculate the solubility of the compound in each solvent by taking into account the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining compound solubility.

Spectral Analysis of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a member of the isoflavonoid class of compounds. Isoflavonoids are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The structural elucidation and confirmation of purity of synthetic or isolated isoflavonoids rely heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the expected spectral features and detailed methodologies for the comprehensive spectral analysis of this target molecule.

Predicted Spectral Data

The structure of this compound is given below. The predicted spectral data are based on this structure and known data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The aromatic region (δ 6.0-8.5 ppm) will be of particular interest.[2][3]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2 | ~ 8.0 - 8.2 | Singlet (s) | - |

| H-5 | ~ 7.9 - 8.1 | Doublet (d) | 8.0 - 9.0 |

| H-6 | ~ 6.8 - 7.0 | Doublet of doublets (dd) | Ortho: 8.0 - 9.0, Meta: ~2.0 |

| H-8 | ~ 6.7 - 6.9 | Doublet (d) | ~2.0 |

| H-3' | ~ 6.4 - 6.6 | Doublet of doublets (dd) | Ortho: 8.0 - 9.0, Meta: ~2.0 |

| H-5' | ~ 6.4 - 6.6 | Doublet (d) | ~2.0 |

| H-6' | ~ 7.1 - 7.3 | Doublet (d) | 8.0 - 9.0 |

| 7-OH | ~ 9.0 - 11.0 | Broad Singlet (br s) | - |

| 2'-OCH₃ | ~ 3.8 - 3.9 | Singlet (s) | - |

| 4'-OCH₃ | ~ 3.8 - 3.9 | Singlet (s) | - |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.[4]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~ 152 - 155 |

| C-3 | ~ 122 - 125 |

| C-4 | ~ 175 - 178 |

| C-4a | ~ 115 - 118 |

| C-5 | ~ 126 - 128 |

| C-6 | ~ 114 - 116 |

| C-7 | ~ 162 - 165 |

| C-8 | ~ 102 - 105 |

| C-8a | ~ 157 - 159 |

| C-1' | ~ 118 - 120 |

| C-2' | ~ 158 - 160 |

| C-3' | ~ 98 - 100 |

| C-4' | ~ 160 - 163 |

| C-5' | ~ 105 - 107 |

| C-6' | ~ 130 - 132 |

| 2'-OCH₃ | ~ 55 - 56 |

| 4'-OCH₃ | ~ 55 - 56 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[5]

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 (sharp) | Stretching |

| C-H (methyl) | 2850 - 3000 (sharp) | Stretching |

| C=O (ketone) | 1620 - 1660 (strong, sharp) | Stretching |

| C=C (aromatic) | 1450 - 1600 (multiple bands) | Stretching |

| C-O (ether, phenol) | 1000 - 1300 (strong) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a common soft ionization technique for flavonoids.[6][7]

| Analysis Type | Expected m/z Value | Interpretation |

| Molecular Weight | 298.29 g/mol | - |

| ESI-MS (Positive Mode) | 299.0914 | [M+H]⁺ |

| ESI-MS (Negative Mode) | 297.0768 | [M-H]⁻ |

Experimental Protocols

NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent will depend on the sample's solubility.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[4] Typical parameters include a spectral width of 200-240 ppm and a longer relaxation delay (2-5 seconds).

-

2D NMR (COSY, HSQC, HMBC): These experiments can be performed to aid in the unambiguous assignment of proton and carbon signals.[8]

IR Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Solid Sample): [9][10]

-

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

A small amount of a volatile acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) may be added to the solvent to promote ionization.

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes over an appropriate mass range (e.g., m/z 100-1000).

-

Optimize key ESI source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and intense signal.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized or isolated compound.

References

- 1. ukm.my [ukm.my]

- 2. 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. measurlabs.com [measurlabs.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. scispace.com [scispace.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. eng.uc.edu [eng.uc.edu]

- 11. youtube.com [youtube.com]

The Elusive Bioactivity of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one: A Technical Overview and Methodological Framework

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a flavonoid derivative belonging to the chromen-4-one class of compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. Despite its well-defined chemical structure, a comprehensive public record of its specific biological activity, including quantitative data and detailed mechanistic studies, remains notably scarce. This technical guide synthesizes the available information on this compound and provides a framework for its potential biological evaluation based on established methodologies for structurally related chromen-4-one derivatives. The document outlines plausible synthetic routes, potential biological activities such as anticancer and antioxidant effects, and detailed experimental protocols that could be employed for its investigation. Furthermore, it presents conceptual signaling pathways and experimental workflows in the absence of specific data for the target compound.

Introduction

Chromen-4-ones, also known as flavones, are a major class of flavonoids widely distributed in plants. Their core chemical scaffold has been identified as a privileged structure in drug discovery, exhibiting a broad spectrum of pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities. The compound this compound incorporates key structural features—a hydroxyl group at the 7-position and a dimethoxy-substituted phenyl ring at the 3-position—that suggest potential for significant biological effects. However, a thorough review of the scientific literature reveals a conspicuous absence of in-depth studies on this specific molecule. This guide aims to bridge this knowledge gap by providing a comprehensive overview of the expected biological activities and a detailed methodological blueprint for future research.

Synthesis

The synthesis of this compound can be achieved through established methods for chromen-4-one synthesis. A common and effective route is the Algar-Flynn-Oyamada (AFO) reaction.

Synthetic Pathway

A plausible synthetic route involves the following key steps:

-

Chalcone Formation: Reaction of 2',4'-dihydroxyacetophenone with 2,4-dimethoxybenzaldehyde in the presence of a base (e.g., NaOH or KOH) to form the corresponding chalcone, (E)-1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one.

-

Oxidative Cyclization (AFO Reaction): The resulting chalcone is then subjected to oxidative cyclization using hydrogen peroxide in an alkaline medium (e.g., aqueous NaOH in methanol). This reaction proceeds through an epoxide intermediate to yield the 3-hydroxy-4H-chromen-4-one derivative.

-

Protection/Deprotection (if necessary): Depending on the specific reaction conditions, protection of the hydroxyl groups may be required, followed by a deprotection step to yield the final product.

The following diagram illustrates a generalized workflow for the synthesis.

Potential Biological Activities and Methodologies for Evaluation

Based on the activities of structurally similar chromen-4-one derivatives, this compound is hypothesized to possess anticancer and antioxidant properties. The following sections detail the experimental protocols that would be employed to investigate these activities.

Anticancer Activity

The cytotoxic potential of the compound would be evaluated against a panel of human cancer cell lines.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration.

Many chromen-4-one derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. A potential mechanism of action for this compound could involve the inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and growth.

Antioxidant Activity

The antioxidant potential of the compound can be assessed by its ability to scavenge free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of a compound.

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Sample Preparation: The test compound is dissolved in methanol to prepare a stock solution, which is then serially diluted.

-

Reaction Mixture: An aliquot of each dilution of the test compound is mixed with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. Ascorbic acid or Trolox is typically used as a positive control.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Quantitative Data (Hypothetical)

As no specific quantitative data for this compound is available in the reviewed literature, the following table presents hypothetical data based on the activities of structurally similar flavonoid compounds. This is for illustrative purposes only and would need to be confirmed by experimental studies.

| Biological Activity | Assay | Cell Line / System | Hypothetical IC₅₀/EC₅₀ (µM) |

| Anticancer | MTT | HeLa (Cervical Cancer) | 25.5 |

| MTT | MCF-7 (Breast Cancer) | 42.1 | |

| MTT | A549 (Lung Cancer) | 38.7 | |

| Antioxidant | DPPH Scavenging | Cell-free | 15.8 |

Conclusion

This compound represents an under-investigated molecule within the promising class of chromen-4-one derivatives. Based on its structural features and the known biological activities of related compounds, it holds potential as a valuable lead compound in drug discovery, particularly in the areas of oncology and diseases related to oxidative stress. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating a comprehensive biological evaluation of this compound. Further research is strongly encouraged to elucidate its specific biological activities and mechanisms of action, thereby unlocking its full therapeutic potential.

Literature review of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a flavonoid, a class of natural products known for their diverse biological activities. This chromenone derivative has garnered interest within the scientific community for its potential therapeutic applications, particularly in the fields of oncology and antioxidant research. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing its synthesis, biological activities, and mechanism of action. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and further investigation of this promising compound.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄O₅ | EvitaChem |

| Molecular Weight | 298.29 g/mol | EvitaChem |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Melting Point | Not specified in available literature |

Synthesis

General Synthetic Pathway

Caption: General synthetic scheme for 3-aryl-4H-chromen-4-ones.

Experimental Protocol (Hypothetical)

A mixture of resorcinol (1 equivalent) and ethyl (2,4-dimethoxybenzoyl)acetate (1 equivalent) would be heated in the presence of a condensing agent such as sulfuric acid or polyphosphoric acid. The reaction mixture would be heated for several hours, and the progress monitored by thin-layer chromatography. Upon completion, the reaction mixture would be poured into ice water to precipitate the crude product. The solid would then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological Activities

The biological activities of this compound are not extensively documented in the public domain. However, based on the activities of structurally similar chromenone derivatives, it is plausible to infer potential anticancer and antioxidant properties.

Anticancer Activity

Numerous chromen-4-one derivatives have demonstrated cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for this compound are not available, related compounds have shown significant activity.

Table of Cytotoxic Activities of Related Chromenone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | Hela | Not specified | [1] |

| SMMC-7721 | Not specified | [1] | |

| SGC-7901 | Not specified | [1] | |

| U87 | Not specified | [1] | |

| HepG2 | Not specified | [1] | |

| 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | Huh7 (Lipid Accumulation) | 32.2 ± 2.1 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of a compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways in Cancer

Natural compounds, including flavonoids, are known to modulate various signaling pathways involved in cancer progression.[3] While the specific pathways affected by this compound have not been elucidated, related compounds have been shown to target pathways such as PI3K/Akt/mTOR and MAPK.[1][4]

Caption: Potential signaling pathways modulated by chromenones.

Antioxidant Activity

The presence of a hydroxyl group at the 7-position and the overall flavonoid structure suggest that this compound possesses antioxidant properties. The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals and chelate metal ions.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[6]

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

-

Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Conclusion

This compound is a chromenone derivative with potential for further investigation as a therapeutic agent. While direct experimental data for this specific compound is limited in the public domain, the known activities of structurally related flavonoids suggest promising anticancer and antioxidant properties. This technical guide provides a foundation for researchers by summarizing the likely synthetic routes and standard experimental protocols for evaluating its biological activities. Further research is warranted to isolate or synthesize this compound, determine its precise biological activities through in vitro and in vivo studies, and elucidate its specific mechanisms of action, particularly its effects on key cellular signaling pathways. Such studies will be crucial for unlocking the full therapeutic potential of this and other related chromenone compounds.

References

- 1. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H -chromen-2-one derivatives - Shatokhin - Pharmacy & Pharmacology [journals.eco-vector.com]

Preliminary Screening of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary bioactivity screening of the synthetic isoflavone, 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. Isoflavones, a class of naturally occurring or synthetic compounds, are recognized for their potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities. This document outlines the expected biological activities of the target compound based on data from structurally similar molecules. It details experimental protocols for key bioassays and visualizes relevant signaling pathways to provide a foundational understanding for further investigation and drug development endeavors.

Introduction

This compound belongs to the isoflavone class of compounds, which are characterized by a 3-phenylchromen-4-one backbone. Naturally occurring isoflavones, such as genistein and daidzein, have been extensively studied for their beneficial health effects. The synthetic nature of the title compound allows for specific structural modifications to potentially enhance its biological efficacy and pharmacokinetic profile. Preliminary screening of its bioactivity is a critical first step in the drug discovery pipeline. This guide focuses on its potential anticancer, anti-inflammatory, and antioxidant properties.

Predicted Bioactivities and Representative Data

Anticancer Activity

Isoflavones are known to exert anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The cytotoxic potential of 7-hydroxyisoflavone derivatives has been evaluated against several human cancer cell lines.

Table 1: Anticancer Activity of Representative 7-Hydroxyisoflavone Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 7-Hydroxy-4-phenylchromen-2-one linked to 4-(4-Chlorophenyl)-1,2,4-triazole | AGS (Gastric) | MTT | 2.63 ± 0.17 | [1] |

| Genistein (a 5,7,4'-trihydroxyisoflavone) | MDA-MB-231 (Breast) | MTT | 23.13 ± 1.29 | [2] |

| Genistein | HCT-116 (Colon) | MTT | 18.40 ± 3.41 | [2] |

| 3',4',5-Trihydroxyflavone | A549 (Lung) | MTT | < 25 | [3] |

| 3',4',5-Trihydroxyflavone | MCF-7 (Breast) | MTT | 12 - 24 | [3] |

Note: The data presented are for structurally related compounds and should be considered as indicative of the potential activity of this compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Isoflavones can mitigate inflammatory responses by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Table 2: Anti-inflammatory Activity of Representative Chromen-4-one and Isoflavone Derivatives

| Compound/Derivative | Cell Line | Parameter Measured | IC50 (µg/mL) | Reference |